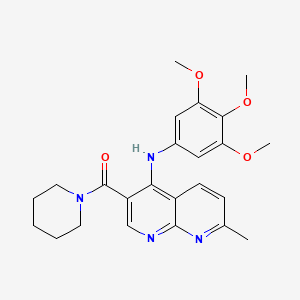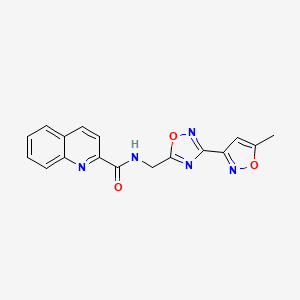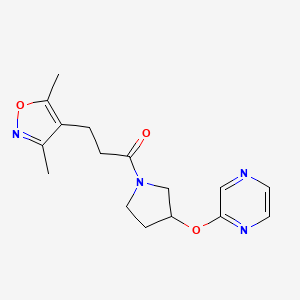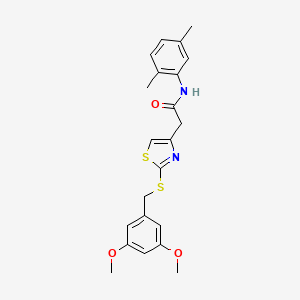![molecular formula C10H15ClN2 B2572329 [2-Amino-1-(4-chlorophenyl)ethyl]dimethylamine CAS No. 927965-80-8](/img/structure/B2572329.png)
[2-Amino-1-(4-chlorophenyl)ethyl]dimethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[2-Amino-1-(4-chlorophenyl)ethyl]dimethylamine” is a chemical compound with the linear formula C10H15ClN2 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C10H15ClN2 . Further crystallographic data would be needed for a more detailed analysis .Chemical Reactions Analysis
The specific chemical reactions involving “this compound” are not well-documented in the available literature. More research would be needed to provide a comprehensive analysis .Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a molecular weight of 198.7 . The compound should be stored at 4 degrees Celsius .Scientific Research Applications
Electrochemical Surface Finishing and Energy Storage Technology
- Research Overview : The study by Tsuda, Stafford, and Hussey (2017) reviews progress in electrochemical technology using haloaluminate room-temperature ionic liquids (RTILs) and their mixtures for applications in electroplating and energy storage. This research is pertinent due to the ease of handling these RTILs and their mixtures compared to the past, highlighting their renewed relevance in modern applications (Tsuda, Stafford, & Hussey, 2017).
Toxicity and Mutagenicity of Chlorophenols
- Environmental Impact : Krijgsheld and Gen (1986) assessed the impact of chlorophenols (including 4-chlorophenol) on the aquatic environment. They found that these compounds exhibit moderate toxicity to both mammalian and aquatic life, with their persistence in the environment depending on the presence of biodegrading microflora. This study could provide insights into the environmental considerations necessary when dealing with chlorinated compounds (Krijgsheld & Gen, 1986).
Synthesis and Structural Properties of Chlorinated Compounds
- Chemical Synthesis : Isaac and Tierney (1996) explored the synthesis of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones via the reaction of chloral with substituted anilines, leading to a variety of chlorinated products. This research may offer valuable methodology insights for synthesizing chlorinated compounds and their potential applications in various fields (Isaac & Tierney, 1996).
Amyloid Imaging in Alzheimer's Disease
- Medical Imaging : Nordberg's work on amyloid imaging ligands, such as those involving dimethylamino compounds, for Alzheimer's disease provides a critical perspective on how chemical compounds contribute to advancements in medical diagnostics and treatment evaluation (Nordberg, 2007).
Mechanism of Action
Safety and Hazards
“[2-Amino-1-(4-chlorophenyl)ethyl]dimethylamine” is classified as a dangerous substance. It has hazard statements H302, H315, H318, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Appropriate safety measures should be taken when handling this compound .
Future Directions
Properties
IUPAC Name |
1-(4-chlorophenyl)-N,N-dimethylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2/c1-13(2)10(7-12)8-3-5-9(11)6-4-8/h3-6,10H,7,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIDAWEXSYYTARE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CN)C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Ethyl-5-mercapto-1,3-dimethylpyrimido[4,5-D]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2572248.png)
![N-[3-(Fluoren-9-ylideneaminooxy)-2-hydroxy-propyl]-N-(4-fluoro-phenyl)-methanesulfonamide](/img/structure/B2572253.png)
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2572254.png)


![4-Methyl-2-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2572257.png)




![N'-[3,5-dicyano-6-(4-pyridin-2-ylpiperazin-1-yl)pyridin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2572265.png)

